molecular formula C7H16N2 B2782069 (2R,6R)-1,2,6-Trimethylpiperazine CAS No. 1821810-33-6

(2R,6R)-1,2,6-Trimethylpiperazine

Cat. No. B2782069
CAS RN: 1821810-33-6
M. Wt: 128.219
InChI Key: QHVYJSBQXIIROJ-RNFRBKRXSA-N
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Description

“(2R,6R)-Hydroxynorketamine” is a metabolite of the drug Ketamine . It has gained attention for its rapid and sustained antidepressant-like effects in animal models without ketamine-like side effects .


Synthesis Analysis

A variant of the cytochrome P450 monooxygenase 154E1 (CYP154E1) from Thermobifida fusca YX was constructed through saturation mutagenesis at seven first-sphere residues. This variant enabled the effective two-step synthesis of the potential antidepressant (2R,6R)-hydroxynorketamine .


Molecular Structure Analysis

The molecular mechanisms underlying the antidepressant actions of (2R,6R)-hydroxynorketamine and its enantiomers are still under investigation . It’s suggested that the brain-derived neurotrophic factor (BDNF) and tropomyosin-related kinase B (TrkB) receptor play a role in the antidepressant effects of ketamine and its two enantiomers .

Mechanism of Action

Target of Action

The primary target of (2R,6R)-1,2,6-Trimethylpiperazine, also known as (2R,6R)-hydroxynorketamine (HNK), is the N-methyl-D-aspartate receptor (NMDAR) . This compound also interacts with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) . These receptors play a crucial role in synaptic plasticity and memory function.

Mode of Action

(2R,6R)-HNK acts as an antagonist of the NMDAR . Instead, it reduces glutamate release in a manner that can be blocked by AMPAR antagonism . This interaction with its targets leads to changes in neuronal signaling and synaptic function .

Biochemical Pathways

(2R,6R)-HNK affects several biochemical pathways. It significantly changes 49 metabolites and associated pathways implicated in fundamental mitochondrial functions such as the TCA cycle , branched-chain amino acid biosynthetic pathway , glycoxylate metabolic pathway , and fatty acid β-oxidation . It also influences the purine and pyrimidine pathways .

Pharmacokinetics

The pharmacokinetics of (2R,6R)-HNK involves its administration via a slow-infusion intravenous (IV) route . The compound is administered either daily or thrice-weekly, with standard safety and pharmacokinetics monitoring at all dose levels . The doses range from 0.1 mg/kg to 4.0 mg/kg for single ascending dose (SAD) studies, and from 1.0 mg/kg to 2.0 mg/kg for multiple ascending dose (MAD) studies .

Result of Action

The molecular and cellular effects of (2R,6R)-HNK’s action include the release of brain-derived neurotrophic factor (BDNF) in the medial prefrontal cortex (mPFC), which is required for its antidepressant-like effects . It also increases synaptic function in the mPFC . Furthermore, (2R,6R)-HNK has been shown to produce rapid and sustained antidepressant-like effects in animal models without the side effects of ketamine .

Action Environment

The action, efficacy, and stability of (2R,6R)-HNK can be influenced by environmental factors such as the frequency of dosing . For instance, daily (2R,6R)-HNK impaired implicit memory in the passive-avoidance task, whereas thrice-weekly (2R,6R)-HNK tended to improve it . This suggests that the dosing frequency can modulate the cognitive effects of repeated (2R,6R)-HNK exposure .

Advantages and Limitations for Lab Experiments

One advantage of using ((2R,6R)-1,2,6-Trimethylpiperazine)-1,2,6-Trimethylpiperazine in lab experiments is its versatility as a building block in the synthesis of various compounds. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many future directions for the research on ((2R,6R)-1,2,6-Trimethylpiperazine)-1,2,6-Trimethylpiperazine. One direction is the investigation of its potential therapeutic applications, particularly in the treatment of cancer and viral infections. Another direction is the synthesis of novel compounds using (this compound)-1,2,6-Trimethylpiperazine as a building block. Additionally, further research is needed to fully understand the mechanism of action of (this compound)-1,2,6-Trimethylpiperazine and its effects on various biological targets.

Scientific Research Applications

((2R,6R)-1,2,6-Trimethylpiperazine)-1,2,6-Trimethylpiperazine has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various compounds such as antiviral and anticancer agents. It is also used as a reagent in organic chemistry for the synthesis of complex molecules. In addition, (this compound)-1,2,6-Trimethylpiperazine has been shown to have biological activity and is being investigated for its potential therapeutic applications.

Safety and Hazards

Preclinical studies indicate that (2R,6R)-hydroxynorketamine retains the rapid and sustained antidepressant-like actions of ketamine, but is spared its dissociative-like properties and abuse potential .

properties

IUPAC Name

(2R,6R)-1,2,6-trimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-4-8-5-7(2)9(6)3/h6-8H,4-5H2,1-3H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVYJSBQXIIROJ-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H](N1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under an inert atmosphere of nitrogen, 3,4,5-trimethyl-piperazine-1-carboxylic acid benzyl ester (1 eq, 1.87 mmol, 0.49 g) is dissolved in EtOH (20 ml) and palladium on carbon (0.1 eq, 0.187 mmol, 0.2 g) is added. The reaction is stirred at room temperature under an atmosphere of hydrogen for 4 hrs. The reaction mixture is filtered through Celite® and the solvent evaporated under vacuo to afford the title compound.
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two

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